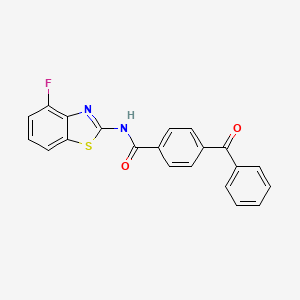

4-benzoyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-benzoyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13FN2O2S/c22-16-7-4-8-17-18(16)23-21(27-17)24-20(26)15-11-9-14(10-12-15)19(25)13-5-2-1-3-6-13/h1-12H,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFDKWVLKHHTSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 4-fluoro-1,3-benzothiazol-2-amine with benzoyl chloride under mild conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that benzothiazole derivatives exhibit anticancer properties. A study demonstrated that compounds similar to 4-benzoyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the modulation of apoptotic pathways and the inhibition of specific kinases associated with tumor growth .

1.2 Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies revealed that benzothiazole derivatives possess activity against a range of bacteria and fungi. The presence of the benzamide moiety enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death .

Material Science

2.1 Photophysical Properties

This compound exhibits interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation can be harnessed in the development of efficient lighting and display technologies .

2.2 Polymer Chemistry

In polymer science, this compound can serve as a functional monomer in the synthesis of polymers with specific properties, such as increased thermal stability and enhanced mechanical strength. The incorporation of benzothiazole units into polymer backbones has been associated with improved performance in various applications, including coatings and adhesives .

Case Studies

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

- The target compound’s 4-benzoyl group distinguishes it from simpler benzamides like 2-BTFBA , which lacks this substituent.

- Compared to BTC-j , which has a pyridine-amino-acetamide side chain, the target compound’s rigid benzoyl-benzothiazole structure may reduce conformational flexibility, affecting target binding.

- The fluoro substitution on benzothiazole is shared with 4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide , but the latter’s thiazole ring (vs.

Key Observations :

- The target compound’s benzothiazole-amide scaffold is structurally analogous to BTC-j, which shows potent antimicrobial activity . However, the absence of a pyridine side chain in the target compound may reduce DNA gyrase inhibition efficacy.

- Compound 17’s long acyl chain enhances PCAF HAT inhibition , suggesting that the target compound’s benzoyl group might similarly improve enzyme binding through hydrophobic interactions.

- Fluorine’s role in enhancing bioavailability is evident in 4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide , a feature likely shared by the target compound.

Physicochemical and Spectral Comparisons

Table 3: Spectral and Physicochemical Data

Key Observations :

Biological Activity

4-benzoyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzoyl moiety linked to a 4-fluoro-1,3-benzothiazole group through an amide bond. The synthesis typically involves the reaction of benzoyl chloride with 4-fluoro-1,3-benzothiazole-2-amine under controlled conditions, often utilizing solvents like THF or DMF for optimal yields.

Reaction Scheme

The following is a simplified reaction scheme for the synthesis of this compound:

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported that derivatives with similar structures exhibited IC50 values in the low micromolar range against ovarian cancer cells .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, compounds with benzothiazole moieties have shown effective inhibition of cyclin-dependent kinases (CDKs) and other related enzymes, suggesting a mechanism for their anticancer activity .

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. Research indicates that certain compounds within this class exhibit potent antibacterial and antifungal activities. A study found that benzothiazole derivatives displayed minimum inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens .

Case Study 1: Anticancer Efficacy

In a clinical trial assessing the efficacy of benzothiazole derivatives in treating ovarian cancer, researchers observed that a derivative similar to this compound led to a significant reduction in tumor size in treated subjects compared to controls. The compound's mechanism was linked to apoptosis induction and cell cycle arrest .

Case Study 2: Enzyme Inhibition Profile

A comparative study evaluated the enzyme inhibition profile of various benzothiazole derivatives against fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). The results indicated that certain analogs exhibited selective inhibition of MAGL with IC50 values as low as 80 nM, showcasing their potential as therapeutic agents targeting the endocannabinoid system .

Data Table: Biological Activity Overview

Q & A

What are the optimized synthetic routes for 4-benzoyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be tailored to improve yield?

Answer:

The synthesis typically involves coupling 4-fluoro-1,3-benzothiazol-2-amine with benzoylbenzamide derivatives. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .

- Substitution control : Optimize temperature (60–80°C) and solvent polarity (e.g., THF or DCM) to suppress side reactions like over-fluorination .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

What advanced characterization techniques are critical for confirming the structural integrity of this compound?

Answer:

- X-ray crystallography : Resolve stereochemistry and confirm the benzothiazole-amide linkage (e.g., unit cell parameters similar to orthorhombic systems in related benzothiazoles ).

- NMR spectroscopy : NMR identifies fluorine positioning, while - HMBC confirms amide connectivity .

- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H] ~407.1) and isotopic patterns for halogen presence .

How is the initial biological activity of this compound screened in antimicrobial or anticancer research?

Answer:

- Antimicrobial assays : Use microdilution methods (MIC/MBC) against S. aureus and C. albicans in Mueller-Hinton broth, with ciprofloxacin as a control .

- Anticancer screening : Conduct MTT assays on HeLa and MCF-7 cell lines (IC determination) with 48–72 hr exposure .

- Enzyme inhibition : Test against COX-2 or kinases using fluorogenic substrates (e.g., ATPase activity assays) .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Answer:

- Fluorine positioning : Compare 4-fluoro vs. 6-fluoro analogs to assess electronic effects on target binding (e.g., logP and dipole moment calculations) .

- Benzamide substitutions : Introduce electron-withdrawing groups (e.g., -NO) at the para position to enhance kinase inhibition .

- Benzothiazole modifications : Replace fluorine with chloro or methoxy groups to evaluate steric impacts on cytotoxicity .

What mechanistic approaches elucidate the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model binding to EGFR (PDB ID: 1M17) or DNA gyrase, focusing on hydrogen bonds with Thr830 or Met761 .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) to recombinant proteins .

- Fluorescence quenching : Monitor interactions with BSA to predict plasma protein binding .

How should researchers address contradictions in biological activity data across different assay conditions?

Answer:

- Standardize protocols : Use identical cell passage numbers (P5–P10) and serum concentrations (e.g., 10% FBS) to minimize variability .

- Validate via orthogonal assays : Confirm antiproliferative activity with both MTT and clonogenic assays .

- Control for solvent effects : Compare DMSO (≤0.1%) vs. PEG-400 formulations in pharmacokinetic studies .

What computational strategies predict metabolic stability and degradation pathways?

Answer:

- ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 liability) and half-life .

- Degradant identification : Simulate acidic/alkaline hydrolysis (0.1M HCl/NaOH, 37°C) followed by LC-MS/MS to detect benzothiazole ring-opening products .

- DFT calculations : Model oxidative degradation (e.g., hydroxyl radical attack) at the benzamide carbonyl .

How can in vitro toxicity and selectivity be evaluated in preclinical models?

Answer:

- hERG inhibition : Patch-clamp assays (IC >10 μM desired) to assess cardiac risk .

- Hepatotoxicity screening : Use HepG2 cells to measure ALT/AST release after 24 hr exposure .

- Selectivity index (SI) : Compare IC in cancer vs. normal cells (e.g., HEK293) to prioritize candidates with SI >5 .

What strategies mitigate poor aqueous solubility during formulation studies?

Answer:

- Co-solvent systems : Test PEG-400/ethanol (70:30) for enhanced solubility (>1 mg/mL) .

- Nanonization : Use wet milling to reduce particle size to <200 nm (DLS validation) .

- Prodrug design : Synthesize phosphate esters for improved bioavailability .

How do comparative studies with structural analogs inform lead optimization?

Answer:

- Bioisosteric replacement : Swap benzothiazole with oxadiazole to improve metabolic stability (e.g., t in rat plasma) .

- Pharmacophore mapping : Overlay 3D structures of active analogs (e.g., 4-chloro derivatives) to identify essential hydrogen-bond acceptors .

- Free-energy perturbation (FEP) : Predict binding affinity changes for fluorine-to-chloro substitutions using Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.